2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Description

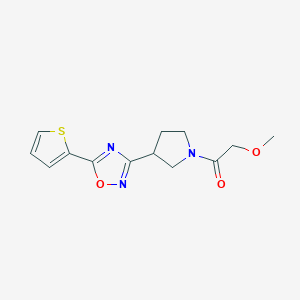

The compound 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone features a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety bearing a thiophen-2-yl group, linked to a methoxy-substituted ethanone. This structure combines heterocyclic elements (oxadiazole, thiophene) known for enhancing bioactivity and physicochemical stability.

Properties

IUPAC Name |

2-methoxy-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-18-8-11(17)16-5-4-9(7-16)12-14-13(19-15-12)10-3-2-6-20-10/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAPACLIGHPHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be achieved through multi-step organic synthesis. Key steps might include:

Formation of the 1,2,4-oxadiazole ring from appropriate nitriles and hydrazides.

Coupling of the thiophene ring via palladium-catalyzed cross-coupling reactions.

Introduction of the pyrrolidine ring through nucleophilic substitution.

Final addition of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, scaling up the synthesis would require optimization of reaction conditions to ensure high yield and purity. This could involve:

Use of continuous flow reactors for better control over reaction parameters.

Employment of catalysts to reduce reaction times and increase efficiency.

Implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The thiophene ring can undergo oxidation under strong oxidizing conditions to form sulfoxides or sulfones.

Reduction: : Functional groups such as the oxadiazole ring may undergo reduction, potentially forming amine derivatives.

Substitution: : The methoxy group can be displaced via nucleophilic substitution, leading to various derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH3).

Major Products

Depending on the reaction conditions, major products can include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: : Can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone would depend on its application. For instance:

Biological: : It may act by binding to specific enzymes or receptors, disrupting normal cellular processes.

Chemical: : May function as a ligand in coordination chemistry, forming complexes with metal ions.

Pharmaceutical: : Could inhibit specific enzymes or signaling pathways involved in disease processes.

Comparison with Similar Compounds

a) 2-(Thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone ()

- Key Difference : Thiophene substitution at the 3-position instead of 2-position.

- Synthetic Relevance: Analogous oxadiazole-pyrrolidine derivatives are synthesized via cyclization of thiosemicarbazides or halogenated ketones, as seen in and . For example, α-halogenated ketones react with triazoles under basic conditions (sodium ethoxide) to form ethanone derivatives .

b) 1-(5-(2-Chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone ()

- Structural Features : Replaces pyrrolidine with a 2-chlorophenyl group and introduces a thioxo moiety.

c) 1-[5-(Pyridin-3-yl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]ethanone ()

- Comparison : Pyridine substitution instead of thiophene. Pyridine’s electron-withdrawing nature may reduce solubility compared to thiophene’s electron-rich system .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

- The target compound’s methoxy group may enhance lipophilicity compared to pyridine or chlorophenyl analogs.

- Thiophene’s aromaticity could improve π-π stacking in biological systems compared to phenyl groups .

a) Antitumor and Antimicrobial Potential

- Pyrazoline-oxadiazole hybrids () exhibit antitumor activity, suggesting the target compound’s oxadiazole-pyrrolidine scaffold may have similar applications .

- Thiosemicarbazone derivatives () show antimicrobial properties, linked to their ability to chelate metal ions. The target compound’s thiophene moiety may enhance such interactions .

b) Analgesic and CNS Activity

- Ethanone-imidazo[1,2-b]pyridazine derivatives () are investigated for pain treatment, highlighting the role of the ethanone group in CNS-targeting scaffolds .

Q & A

Q. Methodological Answer :

- Spectral Analysis :

- NMR : Use H and C NMR to confirm methoxy (-OCH), ethanone (C=O), and pyrrolidine proton environments. For example, the methoxy group appears as a singlet at δ 3.2–3.5 ppm .

- Mass Spectrometry (MS) : Validate the molecular ion peak (e.g., m/z 387.4 for [M+H]) and fragmentation patterns of the oxadiazole-thiophene moiety .

- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) to assess purity (>95%) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer :

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity, using Mosmann’s method with DMSO controls) .

- Structural Isomerism : Verify the regiochemistry of the oxadiazole ring (1,2,4 vs. 1,3,4) via X-ray crystallography or NOESY NMR .

- Solubility Factors : Use DMSO for in vitro studies but confirm stability via UV-Vis spectroscopy (e.g., λ 270–290 nm for thiophene absorption) .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on hydrogen bonding between the oxadiazole ring and catalytic lysine residues .

- QSAR Modeling : Train models with descriptors like logP (2.8–3.5), polar surface area (80–90 Ų), and H-bond acceptors (5–7) to correlate with observed antimicrobial or anti-inflammatory activity .

Basic: What are the critical steps for ensuring reproducibility in synthesis?

Q. Methodological Answer :

- Reagent Purity : Use freshly distilled phenyl isothiocyanate and anhydrous solvents (e.g., DMF stored over molecular sieves) .

- Stepwise Monitoring : Track intermediates via TLC at each stage (e.g., Rf 0.3 for the oxadiazole-pyrrolidine intermediate in ethyl acetate/hexane 1:1) .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for oxadiazole derivatives) .

- pH Stability Studies : Incubate in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; oxadiazole rings are stable in neutral pH but hydrolyze under strongly acidic/basic conditions .

Advanced: What strategies validate target engagement in cellular assays?

Q. Methodological Answer :

- Fluorescent Probes : Synthesize a BODIPY-labeled analog to track cellular uptake via confocal microscopy .

- Competitive Binding Assays : Use H-labeled ligands to measure displacement in receptor-binding studies (e.g., IC values for kinase inhibition) .

Basic: How to troubleshoot low yields in the final coupling step?

Q. Methodological Answer :

- Catalyst Screening : Test Pd(PPh) or CuI for cross-coupling reactions; optimize catalyst loading (2–5 mol%) .

- Protection/Deprotection : Protect the methoxy group with tert-butyldimethylsilyl (TBS) chloride if side reactions occur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.